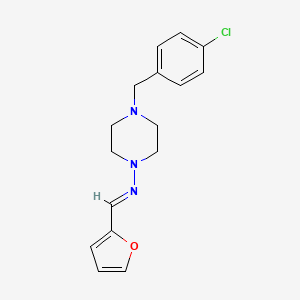![molecular formula C13H18N6O2S B5518492 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives involves multiple steps, including the reaction of hydrazides with carbon disulfide, methylation, and cyclodehydration among others. Specific methods for synthesizing such compounds involve reacting hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by methylation and various cyclization reactions to form different derivatives with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Another approach involves the reaction of pyridazine derivatives with nucleophiles, leading to the formation of substituted imidazopyridazines (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by their heterocyclic core, which significantly influences their chemical reactivity and interaction with biological targets. The presence of the pyrazole and piperazine moieties in the structure contributes to the compound's potential biological activities, as these groups are known to interact with various enzymes and receptors (Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including substitutions and cyclizations, which are crucial for synthesizing bioactive molecules. The reactivity towards nucleophiles, methylation, and cycloaddition reactions are essential characteristics of these compounds, enabling the synthesis of a wide range of derivatives with diverse biological activities (Bhatt, Kant, & Singh, 2016).
Scientific Research Applications
Antimicrobial Activity
Research into the antimicrobial efficacy of pyridazine derivatives, including compounds structurally related to "3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine", demonstrates significant potential in addressing bacterial infections. El-Mariah, Hosny, and Deeb (2006) synthesized pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, showcasing antimicrobial activity through various synthetic pathways, indicating the compound's relevance in developing new antibacterial agents (El-Mariah, Hosny, & Deeb, 2006).
Antitrypanosomal Activity
Compounds with structural similarities to the pyrazol-pyridazine hybrid have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Novinsion et al. (1976) discovered that specific hydrazones derived from pyrazolo[1,5-alpha]pyrimidines significantly increased the mean survival time of mice infected with T. cruzi, providing a basis for further investigation into the compound's antitrypanosomal properties (Novinsion et al., 1976).
Antidiabetic and Adrenergic Receptor Binding
The compound's analogs have been studied for their potential in treating diabetes and their interaction with adrenergic receptors. Meurer et al. (1992) synthesized alkyl- and halo-substituted imidazo[1,2-a]pyrazines, evaluating their hypoglycemic activity and adrenergic receptor affinity. This research indicates the compound's relevance in metabolic studies and its potential therapeutic applications in diabetes management (Meurer et al., 1992).
Antibacterial and Antifungal Activities
Azab, Youssef, and El‐Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, revealing high antibacterial activity for eight of the synthesized compounds. This study underscores the compound's utility in developing new antimicrobial agents with potential applications in treating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Future Directions
properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-11-5-6-19(16-11)13-4-3-12(14-15-13)17-7-9-18(10-8-17)22(2,20)21/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGSUFJSOYQVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)
![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)


![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)